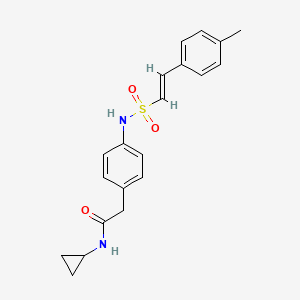![molecular formula C10H10N2O2S B2423014 [5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1380440-85-6](/img/structure/B2423014.png)
[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound that contains both a thiophene and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mécanisme D'action
Target of Action
It’s worth noting that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives are utilized in industrial chemistry and material science . They have a prominent role in the advancement of organic semiconductors .
Result of Action
It’s known that molecules with the thiophene ring system exhibit many pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.
Applications De Recherche Scientifique
[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings and exhibit various pharmacological properties.
Pyrazole Derivatives: Compounds like indole derivatives, which are known for their diverse biological activities.
Uniqueness
What sets [5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid apart is its unique combination of a thiophene and a pyrazole ring, which may confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific research applications.
Propriétés
IUPAC Name |
2-(5-methyl-3-thiophen-2-yl-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-7(5-9(13)14)10(12-11-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTZMESPESBVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422932.png)





![1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea](/img/structure/B2422941.png)
![(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate](/img/structure/B2422944.png)

![2-(4-Fluorophenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2422950.png)

![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)
